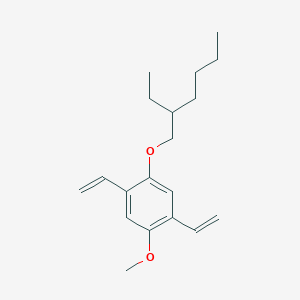![molecular formula C22H16N2O4 B12551652 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine CAS No. 142890-90-2](/img/structure/B12551652.png)
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is a complex organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups attached to a pyrazine ring via ethenyl linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine typically involves the following steps:
Preparation of 2-(2H-1,3-benzodioxol-5-yl)ethanal: This intermediate can be synthesized from 1,3-benzodioxole through a series of reactions, including formylation and subsequent reduction.
Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 2,6-diaminopyrazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethenyl linkers can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in the linker and core structure.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Contains a similar benzodioxole group but has an acrylaldehyde linker.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Features a benzodioxole group with a different core structure.
Uniqueness
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is unique due to its dual benzodioxole groups attached to a pyrazine ring, which imparts distinct chemical and physical properties. This structure allows for diverse applications in various scientific fields, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
142890-90-2 |
|---|---|
Formule moléculaire |
C22H16N2O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,6-bis[2-(1,3-benzodioxol-5-yl)ethenyl]pyrazine |
InChI |
InChI=1S/C22H16N2O4/c1(15-3-7-19-21(9-15)27-13-25-19)5-17-11-23-12-18(24-17)6-2-16-4-8-20-22(10-16)28-14-26-20/h1-12H,13-14H2 |
Clé InChI |
ZTBGAUFXGFZZHV-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=CN=CC(=N3)C=CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


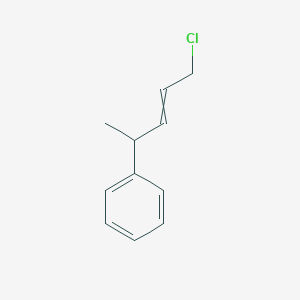
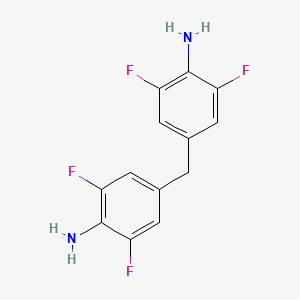
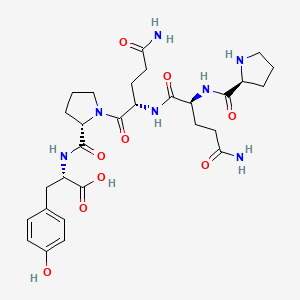

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
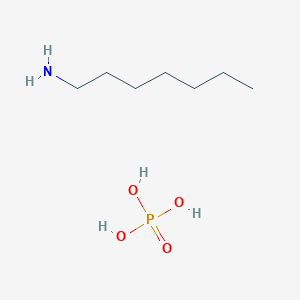
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
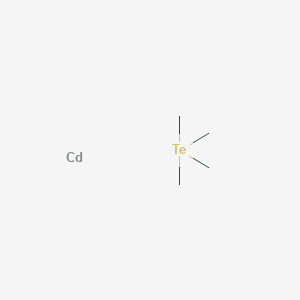

methanone](/img/structure/B12551631.png)

![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
